molecular formula C30H48O B197902 (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one CAS No. 20248-08-2

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one

Cat. No.: B197902
CAS No.: 20248-08-2
M. Wt: 424.7 g/mol
InChI Key: KPUDOJPVQQJLGI-XYWPKQKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-Amyrone, also known as δ-Amyrenone, is a pentacyclic triterpenoid compound derived from the plant species S. lineare. It is known for its anti-inflammatory properties and has been the subject of various scientific studies due to its potential therapeutic applications .

Preparation Methods

Delta-Amyrone can be synthesized through the oxidation of α,β-amyrins, which are major compounds found in oleoresins from Brazilian Amazon species of Protium (Burseraceae). The synthetic route involves a high-yield procedure using commercially available mixtures of α,β-amyrins as substrates . The reaction conditions typically include the use of oxidizing agents under controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Delta-Amyrone undergoes various chemical reactions, including:

    Oxidation: It can be synthesized by the oxidation of α,β-amyrins.

    Reduction: It can be reduced to form different derivatives.

    Substitution: It can undergo substitution reactions to form various analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are different derivatives and analogs of Delta-Amyrone .

Scientific Research Applications

Mechanism of Action

Delta-Amyrone exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory process. By inhibiting COX-2, Delta-Amyrone reduces the production of inflammatory cytokines and protects against endotoxic shock. The molecular targets and pathways involved include the inhibition of lipopolysaccharide-induced signaling pathways .

Comparison with Similar Compounds

Delta-Amyrone is similar to other triterpenoid compounds such as α-Amyrenone and β-Amyrenone. These compounds also exhibit anti-inflammatory properties and are derived from similar plant sources. Delta-Amyrone is unique in its specific inhibition of COX-2 and its higher potency in reducing inflammatory cytokines .

Similar compounds include:

  • α-Amyrenone
  • β-Amyrenone

These compounds share similar chemical structures and biological activities but differ in their specific molecular targets and potency .

Properties

IUPAC Name

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22?,23-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUDOJPVQQJLGI-XYWPKQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555554
Record name (5xi)-Olean-13(18)-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20248-08-2
Record name (5xi)-Olean-13(18)-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.